An In-depth Technical Guide to 4,5-Dimethoxy-o-benzoquinone: Chemical Properties, Structure, and Potential Applications
An In-depth Technical Guide to 4,5-Dimethoxy-o-benzoquinone: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Dimethoxy-o-benzoquinone, a redox-active molecule with significant potential in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its emerging applications, particularly in the realms of cancer therapy, neurodegenerative disease, and as an antimicrobial agent, drawing parallels with structurally related compounds. While a wealth of information exists for analogous benzoquinones, this guide also highlights the current gaps in the specific experimental data for 4,5-Dimethoxy-o-benzoquinone, underscoring the need for further research to fully unlock its therapeutic and technological potential.
Introduction
4,5-Dimethoxy-o-benzoquinone, also known as 4,5-dimethoxycyclohexa-3,5-diene-1,2-dione, is an organic compound belonging to the ortho-quinone family. Its structure is characterized by a six-membered ring with two adjacent carbonyl groups and two methoxy substituents on the double bonds. This arrangement of functional groups imparts unique electronic properties, making it a molecule of interest for a variety of chemical and biological applications. Quinones are a class of compounds known for their redox activity, and the methoxy groups in 4,5-Dimethoxy-o-benzoquinone further modulate its reactivity and potential biological interactions. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers in organic synthesis, pharmacology, and materials science.
Chemical Structure and Physicochemical Properties
The structural and physical properties of 4,5-Dimethoxy-o-benzoquinone are fundamental to understanding its chemical behavior.
Chemical Structure
The chemical structure of 4,5-Dimethoxy-o-benzoquinone is depicted below:
Caption: Figure 2. Experimental workflow for the synthesis of 4,5-Dimethoxy-o-benzoquinone.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two singlets should be observed for the two equivalent methoxy groups, likely in the range of 3.8-4.2 ppm. The two vinyl protons on the quinone ring would also give rise to a singlet, expected to be in the downfield region, characteristic of protons on an electron-deficient ring system.
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¹³C NMR: The carbon NMR spectrum should show distinct signals for the carbonyl carbons, typically in the range of 170-190 ppm. The carbons bearing the methoxy groups would appear in the aromatic region, as would the vinyl carbons. A signal for the methoxy carbons would be expected around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 4,5-Dimethoxy-o-benzoquinone would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the quinone moiety, typically observed in the region of 1650-1700 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations for the methoxy groups and C=C stretching vibrations of the ring.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 4,5-Dimethoxy-o-benzoquinone is expected to show characteristic absorptions in the ultraviolet and visible regions due to π-π* and n-π* electronic transitions of the conjugated system. The exact absorption maxima (λmax) are not reported, but a related compound, the hydrochloride salt of 1,2-diamino-4,5-dimethoxybenzene, exhibits absorption maxima at 240 nm and 298 nm. [1]
Reactivity and Reaction Mechanisms
The reactivity of 4,5-Dimethoxy-o-benzoquinone is primarily governed by its redox-active quinone core and the presence of electron-donating methoxy groups.
Redox Cycling
A key feature of benzoquinones is their ability to undergo redox cycling. 4,5-Dimethoxy-o-benzoquinone can be reduced to the corresponding hydroquinone (4,5-dimethoxycatechol) and subsequently re-oxidized back to the quinone form. This process can involve the transfer of one or two electrons, leading to the formation of semiquinone radical intermediates. This redox cycling is central to its biological activity, including its antioxidant and potential pro-oxidant effects.
Caption: Figure 3. Redox cycling of 4,5-Dimethoxy-o-benzoquinone.
Metal Chelation
The ortho-quinone moiety of 4,5-Dimethoxy-o-benzoquinone can act as a bidentate ligand, capable of chelating metal ions. This property is significant in biological systems, where it can interact with metalloenzymes or influence metal-ion homeostasis. The methoxy groups can further influence the coordination chemistry of the molecule.
Potential Applications in Drug Development and Research
The unique chemical properties of 4,5-Dimethoxy-o-benzoquinone suggest its potential in various therapeutic areas. Much of its purported activity is inferred from studies on structurally similar dimethoxy-benzoquinones.
Anticancer Activity
Several dimethoxy-benzoquinone derivatives have demonstrated promising anticancer properties. These compounds are thought to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression. 4,5-Dimethoxy-1,2-benzoquinone has been identified as a potential therapeutic agent for cancer treatment due to its antitumor properties. [2]
Neuroprotective Effects
The antioxidant properties of dimethoxy-benzoquinones make them interesting candidates for the treatment of neurodegenerative diseases, where oxidative stress is a key pathological feature. By scavenging reactive oxygen species (ROS), these compounds may protect neurons from damage. 4,5-Dimethoxy-1,2-benzoquinone is being explored as a potential therapeutic agent for neurodegenerative conditions like Alzheimer's and Parkinson's diseases. [2]
Antimicrobial and Antiviral Applications
Dimethoxy-benzoquinones have also been investigated for their antimicrobial and antiviral activities. Their ability to interfere with microbial growth and viral replication suggests their potential as lead compounds for the development of new anti-infective agents. [2]
Safety and Handling
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General Precautions: Handle in a well-ventilated area, preferably in a fume hood.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
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In case of contact:
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Skin: Wash immediately with soap and water.
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Eyes: Rinse thoroughly with plenty of water.
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Ingestion: Seek medical attention.
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Inhalation: Move to fresh air.
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Conclusion and Future Perspectives
4,5-Dimethoxy-o-benzoquinone is a fascinating molecule with a rich chemical profile and promising, yet largely unexplored, biological potential. Its synthesis is achievable through established methods, and its reactivity is centered around its redox-active quinone core. While the therapeutic potential in cancer, neurodegeneration, and infectious diseases is suggested by studies on related compounds, a significant lack of specific experimental data for 4,5-Dimethoxy-o-benzoquinone hinders its full exploitation.
Future research should prioritize the comprehensive spectroscopic characterization of this compound to provide a solid foundation for its identification and quality control. Furthermore, in-depth in vitro and in vivo studies are crucial to elucidate its specific pharmacological mechanisms, determine its efficacy, and assess its safety profile. Such investigations will be instrumental in validating its potential as a therapeutic agent and paving the way for its translation into clinical applications.
References
-
LookChem. (n.d.). Cas 21086-65-7, 4,5-DIMETHOXY-1,2-BENZOQUINONE. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dimethoxy-o-benzoquinone. Retrieved from [Link]
-
Kersten, P. J., & Kirk, T. K. (1990). Comparison of lignin peroxidase, horseradish peroxidase and laccase in the oxidation of methoxybenzenes. PubMed. Retrieved from [Link]
-
Goodell, B., et al. (2006). The Reactivity and Reaction Pathway of Fenton Reactions Driven by Substituted 1,2-Dihydroxybenzenes. ResearchGate. Retrieved from [Link]
-
Hammel, K. E. (n.d.). Kenneth E. Hammel - UW Bacteriology. University of Wisconsin–Madison. Retrieved from [Link]
-
Collins, P. J., & Katritzky, A. R. (2006). Oxidation of carbazole, N-ethylcarbazole, fluorene, and dibenzothiophene by the laccase of Coriolopsis gallica. ResearchGate. Retrieved from [Link]
-
Gimalova, F. A., et al. (2020). Directed oxidative coupling of thiols in the synthesis of unsymmetrical disulfides. ResearchGate. Retrieved from [Link]
-
Tanaka, H., et al. (n.d.). Analysis of catechol, 4-methylcatechol and dopamine electrochemical reactions on different substrate materials and pH conditions. ResearchGate. Retrieved from [Link]
-
Sereda, S. V., & Rajca, A. (2008). Intermolecular interactions of punicin derivatives. ResearchGate. Retrieved from [Link]
-
Kersten, P. J., et al. (2024). Lignin Peroxidase-Catalyzed Selective Cleavage of C–C Bonds in Lignin at Room Temperature. ACS Catalysis. Retrieved from [Link]
-
Abakumov, G. A., et al. (2018). Electrochemical oxidation potentials of the triphenyll antimony(v) catecholate complexes according to the CV method. ResearchGate. Retrieved from [Link]
-
Abakumov, G. A., et al. (2017). Antiradical activity of complexes I–III in the reactions with DPPH. ResearchGate. Retrieved from [Link]
-
Singh, R., & Geetanjali. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. ResearchGate. Retrieved from [Link]
-
Reedijk, J. (2003). Copper complexes as biomimetic models of catechol oxidase. Scholarly Publications Leiden University. Retrieved from [Link]
-
Jensen, K., et al. (2002). Metal chelation studies relevant to wood preservation.1. Complexation of propyl gallate with Fe 2+. ResearchGate. Retrieved from [Link]
-
Chen, Y., et al. (2007). Study on chemical constituents of methylene chloride extract of Rubus chingii. ResearchGate. Retrieved from [Link]
-
Chen, Y. G., et al. (2009). [Studies on chemical constituents of Helwingia chinensis]. ResearchGate. Retrieved from [Link]
-
ChemSrc. (n.d.). 3,4-Dimethoxyphenol. Retrieved from [Link]
